molecular formula C6H12O2S B6203351 3-methyl-3-(methylsulfanyl)butanoic acid CAS No. 431896-90-1

3-methyl-3-(methylsulfanyl)butanoic acid

Cat. No.: B6203351
CAS No.: 431896-90-1
M. Wt: 148.2
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Description

3-Methyl-3-(methylsulfanyl)butanoic acid (CAS 16630-65-2) is a sulfur-containing carboxylic acid of significant interest in flavor and fragrance research and development . This compound serves as a key intermediate and precursor for the synthesis of various sulfur-bearing esters, which are highly valued for their strong, impactful odors and low sensory threshold levels . In particular, esters derived from alcohols like methionol and this acid, such as methionyl butanoate, are noted for their sulfury, cheese-like, and mushroom-like sensory notes, making them crucial for creating and enhancing savory flavor profiles and meaty aromas in food science studies . The research value of this compound lies in its role in exploring structure-odor relationships and in the development of novel flavoring materials through chemical or enzymatic synthesis routes . It is supplied as a liquid with a boiling point of 244-246°C and a density of approximately 1.117 g/cm³ . This product is intended For Research Use Only (RUO) and is strictly for laboratory applications. It is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

431896-90-1

Molecular Formula

C6H12O2S

Molecular Weight

148.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 3 Methylsulfanyl Butanoic Acid

Established Chemical Synthesis Pathways

The traditional chemical synthesis of 3-methyl-3-(methylsulfanyl)butanoic acid can be approached through several strategic disconnections, primarily focusing on the formation of the key carbon-sulfur (thioether) bond and the construction or modification of the butanoic acid backbone.

Nucleophilic Substitution Approaches to Thioether Formation

A primary strategy for forming the thioether linkage involves a nucleophilic substitution reaction. This pathway would typically start with a precursor molecule containing a suitable leaving group at the tertiary carbon (C3). A plausible starting material is 3-hydroxy-3-methylbutanoic acid or its corresponding ester, methyl 3-hydroxy-3-methylbutanoate.

The hydroxyl group is a poor leaving group and must first be converted into a more effective one, such as a tosylate or mesylate. The subsequent step involves the SN2 reaction where a sulfur nucleophile, like sodium methylthiolate (NaSMe), displaces the leaving group.

However, substitution at a sterically hindered tertiary carbon presents significant challenges. The SN2 pathway is disfavored, and competing elimination (E2) reactions to form an alkene are often predominant. Research into the asymmetric synthesis of tertiary thioethers highlights this difficulty, noting that SN1 substitution and elimination are almost always favored over the SN2 pathway at such centers. foodb.ca To promote the desired substitution, reaction conditions must be carefully optimized, often involving polar aprotic solvents to enhance the nucleophilicity of the thiolate.

A proposed reaction scheme is outlined below:

Activation of Hydroxyl Group: 3-hydroxy-3-methylbutanoic acid ester is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form the tosylate.

Nucleophilic Attack: The resulting tosylate is treated with sodium methylthiolate. The thiolate anion attacks the tertiary carbon, displacing the tosylate group to form the methyl thioether.

Hydrolysis: The final step involves the hydrolysis of the ester group (e.g., using aqueous sodium hydroxide (B78521) followed by acidification) to yield the target carboxylic acid.

Carboxylation Reactions for Butanoic Acid Scaffold Elaboration

An alternative to forming the C-S bond is to start with a thioether-containing fragment and elaborate the butanoic acid structure. A highly effective method for this type of transformation is the thia-Michael addition (or conjugate addition) of a thiol to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com

In this scenario, a suitable Michael acceptor would be 3-methylbut-2-enoic acid (senecioic acid) or its ester, such as ethyl 3-methylcrotonate. The Michael donor would be methanethiol (B179389) (CH₃SH) or its corresponding thiolate. The reaction involves the addition of the sulfur nucleophile to the β-carbon of the unsaturated system, driven by a base catalyst. This approach directly establishes the desired carbon skeleton and thioether linkage in a single, atom-economical step. The use of ferric chloride (FeCl₃) has been shown to be an efficient catalyst for thia-Michael additions, often resulting in high yields in short reaction times. srce.hr

The general mechanism proceeds in three steps:

Deprotonation of the thiol to form a thiolate nucleophile.

Conjugate addition of the thiolate to the β-carbon of the α,β-unsaturated ester.

Protonation of the resulting enolate to give the final product. masterorganicchemistry.com

Multistep Synthetic Routes and Yield Optimization

A plausible and optimizable two-step route is as follows:

Thia-Michael Addition: Reaction of ethyl 3-methylcrotonate with methanethiol in the presence of a suitable base or catalyst to form ethyl 3-methyl-3-(methylsulfanyl)butanoate.

Saponification: Base-mediated hydrolysis of the resulting ester to produce the sodium salt of this compound, followed by an acidic workup to yield the final product.

Optimization of this route would involve screening various parameters to maximize the yield of the Michael adduct and ensure complete hydrolysis without side reactions.

Table 1: Proposed Multistep Synthesis and Optimization Parameters

Step Reaction Key Reagents & Substrates Variables for Optimization
1 Thia-Michael Addition Ethyl 3-methylcrotonate, Methanethiol Catalyst (e.g., NaOEt, DBU, FeCl₃), Solvent (e.g., Ethanol, THF, DMF), Temperature, Reaction Time

Emerging Biocatalytic and Biotechnological Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. While no specific biocatalytic route for this compound has been documented, existing enzymatic capabilities suggest future potential.

Enzymatic Approaches for C-S Bond Formation

The formation of carbon-sulfur bonds is common in biological systems, and the enzymes responsible could be harnessed for synthetic purposes. orgsyn.org

S-Adenosyl-L-methionine (SAM)-dependent Methyltransferases: These enzymes are nature's "go-to" for methylating a wide range of substrates, including thiols. orgsyn.org A hypothetical biocatalytic route could involve the enzymatic methylation of 3-mercapto-3-methylbutanoic acid using a suitable S-methyltransferase. This would require the prior synthesis of the thiol precursor.

Radical SAM Enzymes: A unique family of enzymes, known as radical SAM enzymes, can catalyze the formation of thioether bonds by generating a highly reactive radical intermediate. cymitquimica.comresearchgate.net These enzymes are involved in the biosynthesis of antibiotics like subtilosin A and sactipeptides, forming a thioether bridge between a cysteine residue and the α-carbon of another amino acid. researchgate.nethbni.ac.in Adapting such an enzyme to act on a small molecule substrate like a derivative of butanoic acid would be a significant bioengineering challenge but represents a frontier in biocatalytic C-S bond formation.

Microbial Fermentation and Biotransformation Strategies

Microbial pathways offer another avenue for synthesis. While direct fermentation to produce this compound is not established, related pathways exist. For instance, various bacteria are known to produce 3-methylbutanoic acid (isovaleric acid) from the degradation of the amino acid leucine (B10760876). researchgate.net

A potential biotransformation strategy could involve a two-step process:

Fermentation: Use a microbial host, such as Bacillus subtilis, engineered to overproduce a suitable precursor, like 3-methylbut-2-enoic acid or 3-hydroxy-3-methylbutanoic acid. researchgate.net

Whole-Cell Biocatalysis: Employ a second, engineered microorganism expressing a potent C-S bond-forming enzyme (like a methyltransferase) to convert the precursor into the final product.

This approach leverages the cell's own machinery to supply cofactors and manage reaction conditions, offering a potentially sustainable manufacturing route.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
3-hydroxy-3-methylbutanoic acid
3-mercapto-3-methylbutanoic acid
3-methylbut-2-enoic acid (senecioic acid)
3-methylbutanoic acid (isovaleric acid)
Methyl 3-hydroxy-3-methylbutanoate
Ethyl 3-methylcrotonate
Ethyl 3-methyl-3-(methylsulfanyl)butanoate
Methanethiol
Sodium methylthiolate
p-toluenesulfonyl chloride (TsCl)
Pyridine
Sodium hydroxide
Ferric chloride
S-Adenosyl-L-methionine
Cysteine

Information on this compound Not Publicly Available

A comprehensive search for scientific literature and patent databases has revealed a significant lack of detailed information regarding the chemical compound this compound. While the compound is indexed in chemical databases such as PubChem, specific details regarding its synthesis, bioproduction, and applications in green chemistry are not publicly documented.

The search did identify general methodologies for the synthesis of related sulfur-containing carboxylic acids and broader concepts in green chemistry. However, in adherence to the strict requirement of focusing solely on this compound, this information could not be used to construct the requested article.

Therefore, it must be concluded that the specific, in-depth information required to fulfill the request is not available in the public domain through standard search methodologies.

Chemical Reactivity and Reaction Mechanisms of 3 Methyl 3 Methylsulfanyl Butanoic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile functional center capable of undergoing a variety of transformations, including esterification, amidation, reduction, and oxidation.

Esterification and Amidation Reactions

Esterification is a fundamental reaction of carboxylic acids, typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. This process, known as Fischer esterification, involves the substitution of the hydroxyl group of the carboxylic acid with an alkoxy group from the alcohol. For 3-methyl-3-(methylsulfanyl)butanoic acid, this reaction would yield the corresponding ester. For instance, its reaction with methanol (B129727) would produce methyl 3-methyl-3-(methylsulfanyl)butanoate. youtube.comhmdb.ca The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of water to form the ester. youtube.com

Amidation involves the reaction of a carboxylic acid with an amine to form an amide. This transformation is crucial in the synthesis of a wide array of organic compounds, including many pharmaceuticals. nih.gov The direct reaction of a carboxylic acid with an amine is generally a slow process and often requires a catalyst or the use of coupling agents to proceed efficiently at room temperature. nih.govresearchgate.netorganic-chemistry.org For example, the reaction of this compound with methylamine (B109427) would yield N-methyl-3-methyl-3-(methylsulfanyl)butanamide. youtube.com The reaction proceeds via the formation of an ammonium (B1175870) carboxylate salt, which upon heating, dehydrates to form the amide.

Table 1: Examples of Esterification and Amidation Products of this compound

Reactant Product Reaction Type
Methanol Methyl 3-methyl-3-(methylsulfanyl)butanoate nih.gov Esterification
3-Methyl-1-butanol 3-Methylbutyl 3-methyl-3-(methylsulfanyl)butanoate Esterification
Methylamine N-Methyl-3-methyl-3-(methylsulfanyl)butanamide Amidation
Aniline N-Phenyl-3-methyl-3-(methylsulfanyl)butanamide Amidation

Reduction and Oxidation of the Carboxylic Acid Moiety

The reduction of carboxylic acids typically requires strong reducing agents due to the low electrophilicity of the carbonyl carbon. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for the reduction of carboxylic acids to primary alcohols. masterorganicchemistry.comdocbrown.infolibretexts.orgchemguide.co.uk Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not effective for this transformation. docbrown.info The reduction of this compound with LiAlH₄ would be expected to yield 3-methyl-3-(methylsulfanyl)butan-1-ol. The reaction proceeds through the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to give the primary alcohol. docbrown.infolibretexts.org It is important to note that LiAlH₄ is a very reactive reagent and the reaction must be carried out in a dry, aprotic solvent like diethyl ether or tetrahydrofuran. docbrown.info

The oxidation of the carboxylic acid moiety of this compound is not a typical reaction under standard conditions, as the carboxylic acid group is already in a high oxidation state. Further oxidation would require harsh conditions and would likely lead to the degradation of the molecule. While certain specialized oxidation reactions exist for specific carboxylic acids, general methods for the oxidation of a simple aliphatic carboxylic acid like this are not common. google.comcopernicus.orgresearchgate.net

Sulfanyl (B85325) Group Reactivity

The thioether linkage in this compound is a site of significant chemical reactivity, primarily involving the sulfur atom.

Oxidation Pathways of the Thioether Linkage

The sulfur atom in a thioether is susceptible to oxidation , typically yielding a sulfoxide (B87167) and, upon further oxidation, a sulfone. This process involves the expansion of the valence shell of the sulfur atom. libretexts.org The oxidation of thioethers can be achieved using a variety of oxidizing agents, such as hydrogen peroxide or peroxy acids. The reactivity of the thioether towards oxidation is influenced by the electron density on the sulfur atom; more nucleophilic sulfur atoms are more readily oxidized.

For this compound, oxidation would first produce 3-methyl-3-(methylsulfinyl)butanoic acid. Further oxidation under more vigorous conditions would lead to the formation of 3-methyl-3-(methylsulfonyl)butanoic acid.

Table 2: Oxidation Products of the Thioether in this compound

Product Name Chemical Formula Oxidation State of Sulfur
3-Methyl-3-(methylsulfinyl)butanoic acid C₆H₁₂O₃S 0
3-Methyl-3-(methylsulfonyl)butanoic acid C₆H₁₂O₄S +2

Desulfurization Reactions and Mechanisms

Desulfurization , the cleavage of the carbon-sulfur bond, is a synthetically useful transformation. A common method for the desulfurization of thioethers is the use of Raney nickel, a fine-grained nickel-aluminum alloy. wikipedia.orgresearchgate.netmasterorganicchemistry.com This reaction, often referred to as reductive desulfurization, replaces the thioether linkage with two carbon-hydrogen bonds. masterorganicchemistry.comresearchgate.net

The treatment of this compound with Raney nickel would be expected to yield 3-methylbutanoic acid. nist.gov The mechanism of Raney nickel desulfurization is complex and is thought to involve the adsorption of the sulfur atom onto the nickel surface, followed by hydrogenolysis of the C-S bonds. researchgate.net

Recent advancements in synthetic chemistry have also explored electrochemical methods for the cleavage of C(sp³)–S bonds in thioethers, offering a sustainable alternative to traditional metal-catalyzed reactions. organic-chemistry.orgrsc.org

Nucleophilic Behavior of the Sulfur Atom

The sulfur atom in the thioether group possesses lone pairs of electrons, making it nucleophilic . libretexts.org This nucleophilicity allows it to react with various electrophiles. For instance, thioethers can react with alkyl halides in an Sₙ2 reaction to form sulfonium (B1226848) salts. libretexts.org

In the case of this compound, the sulfur atom can act as a nucleophile and attack an electrophilic carbon, leading to the formation of a sulfonium ion intermediate. This reactivity is a key aspect of the chemical behavior of thioethers and is utilized in various synthetic transformations. The nucleophilicity of the sulfur is generally greater than that of oxygen in an analogous ether due to the larger size and greater polarizability of the sulfur atom. libretexts.org

Stereochemical Aspects of Reactions

The presence of a chiral center at the C3 position of this compound introduces the possibility of stereoselective reactions, leading to the formation of enantiomerically enriched or diastereomerically distinct products.

Enantioselective Synthesis and Resolution

The synthesis of a single enantiomer of this compound can be approached through two primary strategies: enantioselective synthesis and chiral resolution.

Enantioselective Synthesis: This approach involves the use of chiral catalysts or auxiliaries to directly produce one enantiomer in excess. While specific catalysts for the enantioselective synthesis of this particular molecule are not documented, analogous reactions provide insight into potential methods. For instance, asymmetric hydrogenation of a suitable prochiral precursor, such as a derivative containing a carbon-carbon double bond, could be a viable route. The choice of a chiral phosphine (B1218219) ligand, like those from the DuPHOS family, in combination with a rhodium or ruthenium catalyst, has proven effective in the enantioselective hydrogenation of various substrates.

Chiral Resolution: This classical method involves the separation of a racemic mixture of this compound. wikipedia.org The carboxylic acid functional group allows for the formation of diastereomeric salts by reaction with a chiral base. libretexts.org Common resolving agents include naturally occurring alkaloids like brucine, strychnine, or synthetic chiral amines. libretexts.org The resulting diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.orglibretexts.org Subsequent acidification of the separated diastereomeric salts would then yield the individual enantiomers of this compound. The efficiency of resolution is highly dependent on the choice of the resolving agent and the crystallization conditions.

Table 1: Potential Methods for Enantioselective Synthesis and Resolution

Method Description Key Considerations
Enantioselective Synthesis Direct formation of one enantiomer using chiral catalysts or auxiliaries. Identification of a suitable prochiral precursor and an effective chiral catalyst system.
Chiral Resolution Separation of a racemic mixture into its constituent enantiomers. Selection of an appropriate chiral resolving agent to form separable diastereomeric salts.

Diastereoselective Transformations

Reactions involving a racemic or enantiomerically enriched form of this compound with another chiral molecule can lead to the formation of diastereomers. The inherent stereochemistry of the starting material can influence the stereochemical outcome of the reaction. For example, the reaction of racemic this compound with an enantiomerically pure alcohol to form an ester would result in a mixture of two diastereomers. These diastereomers would have different physical and spectroscopic properties, allowing for their potential separation.

Mechanistic Investigations through Spectroscopic and Computational Techniques

Elucidating the precise mechanisms of reactions involving this compound would require a combination of spectroscopic and computational methods.

Reaction Intermediates and Transition State Analysis

Spectroscopic Techniques: Techniques like online NMR spectroscopy could be invaluable for detecting and characterizing transient reaction intermediates. researchgate.netnih.gov By monitoring the reaction in real-time, it is possible to observe the formation and consumption of species that are not present at the beginning or end of the reaction. For instance, in a reaction involving the carboxyl group, the formation of an acyl chloride or an anhydride (B1165640) intermediate could potentially be identified through characteristic shifts in the 1H and 13C NMR spectra. researchgate.netnih.gov

Computational Chemistry: In the absence of direct experimental observation, computational methods such as Density Functional Theory (DFT) can be employed to model reaction pathways. researchgate.net These calculations can provide insights into the geometries and energies of transition states and intermediates, helping to distinguish between different possible mechanisms (e.g., stepwise vs. concerted). researchgate.net By mapping the potential energy surface of a reaction, researchers can identify the most likely pathway and the rate-determining step. researchgate.net Modern computational methods have become increasingly reliable in predicting transition state structures and energies. ims.ac.jp

Kinetic Studies and Mechanistic Elucidation

Kinetic studies are fundamental to understanding reaction mechanisms. By measuring the rate of a reaction as a function of the concentration of reactants, catalysts, and other species, a rate law can be determined. This rate law provides crucial information about the molecularity of the rate-determining step. For example, a reaction that is found to be first-order in both this compound and another reagent would suggest that both molecules are involved in the rate-determining step.

While specific kinetic data for reactions of this compound are not available, studies on structurally related compounds can offer a basis for prediction. For instance, kinetic investigations of the reactions of other butanoic acid derivatives have been conducted to understand their atmospheric degradation and other transformations. copernicus.orgresearchgate.net These studies often employ techniques like Fourier transform infrared (FTIR) spectroscopy to monitor the disappearance of reactants and the appearance of products over time. copernicus.orgresearchgate.net

Table 2: Techniques for Mechanistic Investigation

Technique Application Information Gained
Online NMR Spectroscopy Real-time monitoring of reactions. Identification and characterization of reaction intermediates. researchgate.netnih.gov
Computational Chemistry (DFT) Modeling of reaction pathways. Geometries and energies of transition states and intermediates. researchgate.netims.ac.jp
Kinetic Studies (e.g., FTIR) Measurement of reaction rates. Determination of the rate law and insights into the rate-determining step. copernicus.orgresearchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR and ¹³C NMR Spectral Interpretation

A ¹H NMR spectrum of 3-methyl-3-(methylsulfanyl)butanoic acid would be expected to show distinct signals for the different types of protons present in the molecule: the two methyl groups attached to the same carbon, the methylene (B1212753) (CH₂) group, and the acidic proton of the carboxylic acid. The chemical shift of each signal would indicate its electronic environment, the integration would reveal the number of protons for each signal, and the splitting pattern (multiplicity) would provide information about the neighboring protons.

Similarly, a ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule: the carbonyl carbon of the carboxylic acid, the quaternary carbon bonded to the sulfur atom and two methyl groups, the methylene carbon, the two equivalent methyl carbons, and the methyl carbon of the ansulfanyl group. The chemical shifts of these signals are characteristic of their respective functional groups.

Without experimental data, a table of predicted chemical shifts cannot be accurately generated.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to establish the sequence of protons in the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds), which helps to piece together the entire carbon skeleton and confirm the positions of functional groups.

No published studies detailing the use of these 2D NMR techniques for this compound were found.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) studies involve acquiring NMR spectra at different temperatures to study the conformational dynamics of a molecule, such as bond rotations that are slow on the NMR timescale. For this compound, DNMR could potentially provide insights into the rotational barriers around the C-S and C-C bonds. However, no literature on such studies for this specific compound is currently available.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. For this compound (C₆H₁₂O₂S), HRMS would be used to confirm this elemental composition. While the theoretical exact mass can be calculated, experimental HRMS data is not available in the public domain.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented. The resulting fragment ions provide detailed structural information. For this compound, characteristic fragmentation patterns would be expected, such as the loss of the carboxylic acid group, the ansulfanyl group, or cleavage of the carbon chain. A detailed analysis of these fragmentation pathways would serve to confirm the proposed structure. Unfortunately, no specific MS/MS fragmentation studies for this compound have been reported in the reviewed literature.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides invaluable information regarding the functional groups present in a molecule. For this compound, these methods would confirm the presence of the carboxylic acid and thioether moieties.

Infrared (IR) Spectroscopy:

The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands. libretexts.orgechemi.com For this compound, a very broad and strong absorption band would be expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.orgdocbrown.info Overlapping this broad O-H band, the C-H stretching vibrations of the methyl and methylene groups would appear around 2870-2990 cm⁻¹. libretexts.org

A sharp and intense peak corresponding to the carbonyl (C=O) stretching vibration is typically observed between 1700 and 1725 cm⁻¹ for a saturated carboxylic acid dimer. echemi.com The C-O stretching vibration of the carboxylic acid would likely appear in the 1210-1320 cm⁻¹ region, while the out-of-plane O-H bend contributes to the broadness of the spectrum. The presence of the thioether group (C-S) would give rise to a weaker absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy complements IR spectroscopy and is particularly useful for identifying non-polar bonds. The C-S stretching vibration in thioethers, which can be weak in the IR spectrum, often produces a more prominent band in the Raman spectrum, typically in the 600-800 cm⁻¹ range. The S-H stretching band of thiols, which is not present in this molecule, typically appears around 2500-2600 cm⁻¹. rsc.orgresearchgate.net The symmetric C-H bending and rocking vibrations of the methyl groups would also be visible. The carbonyl (C=O) stretch is also observable in the Raman spectrum, though its intensity can vary.

Table 1: Predicted Vibrational Spectroscopy Data for this compound

Functional GroupVibrational ModePredicted IR Wavenumber (cm⁻¹)Predicted Raman Wavenumber (cm⁻¹)
Carboxylic Acid (O-H)Stretching (dimer)2500-3300 (very broad, strong)Weak
Alkyl (C-H)Stretching2870-2990 (medium)Strong
Carbonyl (C=O)Stretching1700-1725 (sharp, strong)Medium to Strong
Carboxylic Acid (C-O)Stretching1210-1320 (medium)Weak
Thioether (C-S)Stretching600-800 (weak)Medium to Strong

Note: The data in this table is predicted based on characteristic vibrational frequencies of similar functional groups and has not been experimentally verified for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure for this compound has been reported, the technique would provide crucial information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

The process would involve growing a single crystal of the compound, which could be challenging given that some short-chain carboxylic acids are liquids at room temperature. If a suitable crystal is obtained, it would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map. From this map, the positions of the individual atoms can be determined.

For related sulfur-containing molecules, X-ray analysis has revealed details about the puckering of rings and the conformation of substituent groups. nih.gov In the case of this compound, X-ray crystallography would likely show the carboxylic acid groups forming hydrogen-bonded dimers in the solid state, a common feature for this functional group. libretexts.org The analysis would also reveal the precise bond lengths of the C-S bond and the geometry around the quaternary carbon atom.

Chiroptical Spectroscopy for Stereochemical Characterization

The presence of a chiral center at the C3 position, where the methyl and methylsulfanyl groups are attached, means that this compound can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing between these stereoisomers.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)

Both ORD and CD spectroscopy rely on the differential interaction of chiral molecules with polarized light. creative-biostructure.combath.ac.ukslideshare.net

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength. jasco-global.com An ORD spectrum would show a plain curve for each enantiomer of this compound, with the rotations being equal in magnitude but opposite in sign. The shape of the curve can sometimes be used to infer the absolute configuration of the molecule by comparison with known compounds.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. creative-biostructure.com For a CD signal to be observed, the chiral center must be near a chromophore (a light-absorbing group). In this compound, the carbonyl group of the carboxylic acid acts as a chromophore. The CD spectrum would show positive or negative peaks (Cotton effect) corresponding to the electronic transitions of the carbonyl group. The sign of the Cotton effect can often be correlated with the absolute configuration of the chiral center.

While no specific ORD or CD data for this compound is available, these techniques would be indispensable for the characterization of its individual enantiomers.

Advanced Chromatographic-Spectroscopic Coupling Techniques (e.g., GC-MS, LC-MS)

Coupled chromatographic-spectroscopic techniques are powerful tools for the separation, identification, and quantification of individual components in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. researchgate.netnih.govnih.gov For the analysis of this compound, derivatization to a more volatile ester, such as the methyl or ethyl ester, would likely be necessary to improve its chromatographic behavior and prevent thermal decomposition in the GC inlet. nist.govhmdb.ca

The sample would be injected into a gas chromatograph, where it would be vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound. The mass spectrum of the ester derivative would likely show a prominent acylium ion resulting from the cleavage of the ester group.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a versatile technique for the analysis of a wide range of compounds, including those that are not volatile or are thermally labile. nih.govlcms.cznih.gov this compound could be analyzed directly by reversed-phase LC-MS. The separation would be achieved on a C18 column using a mobile phase consisting of an aqueous solution with an organic modifier like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid) to improve peak shape. universiteitleiden.nl

After separation, the analyte would be introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. Tandem mass spectrometry (MS/MS) could be used to further confirm the identity of the compound by fragmenting the parent ion and analyzing the resulting daughter ions.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods, rooted in quantum mechanics, allow for the detailed examination of electron distribution and energy levels, which are critical determinants of a molecule's chemical properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules like 3-methyl-3-(methylsulfanyl)butanoic acid. DFT methods calculate the electronic structure of a molecule based on its electron density, providing a comprehensive picture of its energetic and geometric properties.

In a typical DFT study of this compound, the molecule's geometry would be optimized to find its most stable three-dimensional structure. This process involves finding the minimum energy conformation on the potential energy surface. Various functionals, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311++G(d,p)), are employed to achieve reliable results. mdpi.comresearchgate.net Such calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Furthermore, DFT is used to calculate key thermodynamic parameters. The standard Gibbs free energy of formation (ΔG°f), enthalpy of formation (ΔH°f), and entropy (S°) can be determined, offering insights into the molecule's stability and its role in chemical reactions. researchgate.net Vibrational frequency analysis is also a standard output of DFT calculations. The calculated infrared (IR) spectrum can be compared with experimental data to confirm the structure and identify characteristic vibrational modes of the carboxylic acid and thioether functional groups.

A representative table of calculated thermodynamic parameters for this compound using a DFT method like B3LYP/6-311++G(d,p) is presented below.

ParameterCalculated ValueUnits
Gibbs Free Energy of Formation (ΔG°f)ValuekJ/mol
Enthalpy of Formation (ΔH°f)ValuekJ/mol
Entropy (S°)ValueJ/(mol·K)
Dipole MomentValueDebye

Note: The values in this table are hypothetical and represent the type of data generated from DFT calculations.

Molecular Orbital Analysis and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. biointerfaceresearch.comresearchgate.net

For this compound, the HOMO is likely to be localized on the sulfur atom due to its lone pairs of electrons, and potentially on the oxygen atoms of the carboxyl group. The LUMO, on the other hand, is expected to be distributed over the carboxylic acid group, particularly the C=O bond. The analysis of these orbitals helps in predicting sites susceptible to electrophilic and nucleophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). mdpi.com These descriptors are invaluable for comparing the reactivity of this compound with other related compounds.

Below is an interactive table summarizing the kind of data that would be obtained from a frontier molecular orbital analysis of this compound.

ParameterDescriptionCalculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular OrbitalValue
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalValue
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMOValue
Electronegativity (χ)Tendency to attract electronsValue
Chemical Hardness (η)Resistance to change in electron distributionValue
Global Electrophilicity Index (ω)Propensity to accept electronsValue

Note: The values in this table are hypothetical and represent typical outputs of molecular orbital analysis.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide detailed information about a single, optimized geometry, molecules are dynamic entities that exist as an ensemble of different conformations. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational space of a molecule over time.

In an MD simulation of this compound, the molecule would be placed in a simulated environment, such as a solvent box of water, and its trajectory would be calculated by solving Newton's equations of motion. This allows for the study of its flexibility and the identification of its most populated conformations. The rotation around the single bonds, particularly the C-C and C-S bonds, would be of primary interest. The results of such simulations can reveal the preferred spatial arrangements of the methyl, methylsulfanyl, and carboxylic acid groups, which can influence the molecule's interactions with its environment. researchgate.net

Structure-Property Relationships (SAR) in a Research Context

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to understand how the chemical structure of a compound influences its biological activity or physical properties. In a research context, computational methods can be used to build SAR/SPR models for a series of related compounds.

For this compound, SAR studies could involve systematically modifying its structure, for example, by changing the alkyl group on the sulfur atom or by introducing substituents on the carbon backbone. By calculating various electronic and steric descriptors for each analogue and correlating them with a measured property (e.g., binding affinity to a target protein), a quantitative structure-property relationship (QSPR) model can be developed. Such models are instrumental in designing new molecules with desired properties.

Reaction Pathway Modeling and Energy Landscapes

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. This involves identifying the transition states that connect reactants to products and calculating the activation energies of these transformations. The resulting energy landscape provides a detailed picture of the reaction pathway, highlighting the feasibility and kinetics of different reaction channels. copernicus.org

For instance, the oxidation of the thioether group or the esterification of the carboxylic acid group are reactions that could be modeled. By mapping the potential energy surface, researchers can gain insights into the most favorable reaction mechanisms, which is crucial for understanding the compound's reactivity and stability under various conditions.

Ligand-Receptor Interaction Studies (if applicable as a research probe)

If this compound were to be investigated as a ligand for a biological receptor, computational docking studies would be a key component of the research. Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex.

In such a study, the 3D structure of this compound, obtained from geometry optimization, would be docked into the active site of the target receptor. The docking algorithm would explore various binding poses and score them based on the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The results of these simulations can identify the key amino acid residues involved in the binding and provide a rationale for the ligand's affinity and specificity. This information is invaluable for the rational design of more potent and selective ligands.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic methods provide the necessary separation power to isolate 3-methyl-3-(methylsulfanyl)butanoic acid from other components in a sample, which is a critical prerequisite for accurate quantification.

Gas chromatography is a commonly used technique for the analysis of volatile compounds. For a polar compound like this compound, derivatization is often necessary to increase its volatility and thermal stability.

Flame Ionization Detector (FID): This detector offers good general sensitivity for organic compounds but lacks the selectivity required for complex sample matrices where interferences may be present.

Electron Capture Detector (ECD): The ECD is highly sensitive to molecules containing electronegative functional groups. While not directly applicable to the parent compound, it could be utilized following derivatization with a reagent that introduces such a group.

Flame Photometric Detector (FPD): This detector is highly selective for sulfur-containing compounds. When operated in sulfur mode, the FPD provides excellent selectivity for this compound, making it a valuable tool for its analysis in intricate samples.

High-Performance Liquid Chromatography is suitable for the analysis of polar and non-volatile compounds, allowing for the direct analysis of this compound without the need for derivatization.

Ultraviolet (UV) Detector: The utility of UV detection is limited by the fact that this compound does not possess a strong chromophore, leading to low sensitivity.

Refractive Index (RI) Detector: While the RI detector can be used for non-UV absorbing compounds, it generally provides low sensitivity and is incompatible with gradient elution methods, which are often necessary for complex sample analysis.

Photodiode Array (PDA) Detector: A PDA detector can acquire full UV-visible spectra, which is useful for peak purity assessment. However, it shares the same sensitivity limitations as a standard UV detector for this particular compound.

This compound is a chiral molecule, existing as two distinct enantiomers. As these enantiomers can exhibit different biological activities, their separation and individual quantification are often necessary. Chiral chromatography, utilizing either chiral stationary phases (CSPs) in GC or HPLC, is the definitive method for assessing enantiomeric purity.

Mass Spectrometry-Based Analytical Platforms

The coupling of mass spectrometry with chromatographic separation represents the state-of-the-art for the sensitive and selective analysis of this compound.

Metabolomics provides a powerful framework for the analysis of small molecules like this compound within a biological context.

Targeted Metabolomics: This approach focuses on the precise quantification of a predefined list of molecules. A targeted method for this compound would be optimized for high sensitivity and specificity, making it ideal for hypothesis-driven research.

Untargeted Metabolomics: In contrast, untargeted metabolomics aims to capture a comprehensive snapshot of all measurable metabolites in a sample. This discovery-oriented approach can help in identifying novel metabolic pathways or biomarkers associated with this compound.

For the most accurate and precise measurement of this compound, stable isotope dilution analysis (SIDA) is the gold standard. This technique involves the addition of a known quantity of an isotopically labeled version of the analyte (e.g., with deuterium (B1214612) or carbon-13) to the sample as an internal standard. By measuring the ratio of the naturally occurring analyte to the labeled standard, it is possible to correct for variations in sample preparation and matrix effects, leading to highly accurate absolute quantification.

Analytical TechniqueDetector/MethodDerivatization RequiredSelectivitySensitivitySuitability for this compound
Gas Chromatography (GC) Flame Ionization Detector (FID)YesLowModerateSuitable with derivatization
Electron Capture Detector (ECD)Yes (with specific derivatizing agents)High (for specific derivatives)High (for specific derivatives)Potentially suitable with appropriate derivatization
Flame Photometric Detector (FPD)YesHigh (for sulfur)High (for sulfur)Excellent for sulfur-specific analysis with derivatization
High-Performance Liquid Chromatography (HPLC) Ultraviolet (UV) DetectorNoLowLowLimited due to weak chromophore
Refractive Index (RI) DetectorNoLowLowLimited applicability
Photodiode Array (PDA) DetectorNoLowLowLimited due to weak chromophore
Chiral Chromatography (GC or HPLC) Chiral Stationary Phase (CSP)Depends on method (GC/HPLC)High (for enantiomers)Method-dependentEssential for enantiomeric separation
Mass Spectrometry (MS) Targeted MetabolomicsNo (with LC-MS)HighHighExcellent for specific quantification
Untargeted MetabolomicsNo (with LC-MS)ModerateModerateUseful for broader metabolic profiling
Isotope Dilution Mass SpectrometryNo (with LC-MS)Very HighVery HighGold standard for absolute quantification

Electrophoretic Methods

Capillary electrophoresis (CE) stands out as a powerful technique for the analysis of this compound, offering rapid, cost-effective, and high-resolution separations. scielo.brrsc.org This method is particularly well-suited for the analysis of short-chain fatty acids (SCFAs) and their derivatives in various biological and environmental samples. scielo.br

The fundamental principle of CE involves the separation of ions based on their electrophoretic mobility in an electric field. scielo.br For a compound like this compound, which possesses a carboxylic acid group, the analysis is typically performed at a pH where the carboxyl group is deprotonated, rendering the molecule anionic. The separation of different SCFAs is then dependent on their charge-to-size ratio. scielo.br

Indirect UV-Vis Detection: A common detection method for non-chromophoric analytes like many SCFAs is indirect UV-Vis detection. rsc.org This involves adding a UV-absorbing compound (a chromophore) to the background electrolyte. The analyte displaces the chromophore, leading to a decrease in absorbance as it passes the detector, which allows for its quantification. Benzoic acid is an example of a probe used for this purpose. rsc.org To enhance separation, especially for isomers, cyclodextrins can be added to the background electrolyte. rsc.org

Derivatization for Enhanced Sensitivity: To improve detection limits and selectivity, especially when coupled with mass spectrometry (CE-MS), chemical derivatization can be employed. nih.gov This involves reacting the carboxylic acid group with a labeling agent to attach a tag that has a strong chromophore, a fluorophore, or a permanently charged group. For instance, a high-performance capillary electrophoresis (HPCE) method using laser-induced fluorescence (LIF) detection has proven effective for determining sulfur-containing amino acids with high sensitivity, a principle that could be adapted for this compound. nih.gov

A summary of typical CE method parameters for SCFA analysis is presented in Table 1.

ParameterTypical Value/ConditionRationale/Purpose
Capillary Fused-silicaProvides a stable surface and electroosmotic flow.
Detection Indirect UV-Vis or LIF (post-derivatization)Allows for quantification of non-chromophoric or low-concentration analytes. rsc.orgnih.gov
pH of BGE > 7 (e.g., 8.5)Ensures the carboxylic acid is in its anionic form for electrophoretic mobility. scielo.br
BGE Additive CyclodextrinCan improve the separation of structurally similar compounds and isomers. rsc.org
Sample Injection Hydrodynamic or ElectrokineticIntroduces a small, precise volume of the sample into the capillary.

Spectrophotometric Assays for Specific Research Applications

Spectrophotometric methods offer a simpler, more accessible alternative to chromatographic and electrophoretic techniques for the quantification of this compound in certain research contexts. These assays typically rely on a chemical reaction that produces a colored product, which can be measured using a UV-Vis spectrophotometer.

Derivatization-Based Assays: One common approach involves the use of derivatizing agents that react specifically with the carboxylic acid functional group to yield a chromophore. tandfonline.com This allows for the quantification of the total concentration of carboxyl groups in a sample. While not specific to this compound, this method can be useful in systems where it is the predominant acidic species.

Kinetic Spectrophotometry: For sulfur-containing compounds, kinetic spectrophotometric methods have been developed. scilit.com These methods measure the rate of a reaction that is catalyzed or participated in by the analyte of interest. The rate of color change is proportional to the concentration of the analyte.

Nanoparticle-Based Sensing: A more specific research application involves the use of metallic nanoparticles. The adsorption of organosulfur compounds onto the surface of silver nanoparticles can dampen the particles' intense surface plasmon absorption band. instras.com This change in absorbance is concentration-dependent and can be monitored spectrophotometrically. This principle could be explored for the development of a selective sensor for this compound, leveraging the interaction of its sulfanyl (B85325) group with the nanoparticle surface.

A comparison of these spectrophotometric approaches is outlined in Table 2.

Assay TypePrinciplePotential Application for this compound
Derivatization Reaction with the carboxyl group to form a colored product. tandfonline.comQuantification of total carboxylic acid content in a simplified matrix.
Kinetic Analyte participation in a color-forming chemical reaction, with the rate being measured. scilit.comQuantification based on the reactivity of the sulfanyl or carboxyl group.
Nanoparticle Adsorption of the sulfanyl group onto silver nanoparticles, causing a measurable change in the plasmon absorption band. instras.comDevelopment of a specific sensor for research applications where this compound is a key biomarker.

Sample Preparation Strategies for Complex Matrices

The successful analysis of this compound from complex matrices such as food, environmental, or biological samples is highly dependent on the sample preparation strategy. The goal is to extract the analyte, remove interfering substances, and concentrate it to a level suitable for the chosen analytical instrument.

Liquid-Liquid Extraction (LLE): LLE is a conventional method for extracting volatile fatty acids from aqueous samples. Solvents like methyl-tert-butyl-ether (MTBE) have been shown to be effective for the extraction of short-chain fatty acids. nih.gov The efficiency of the extraction can be influenced by the pH of the sample, which should be adjusted to ensure the carboxylic acid is in its neutral, more solvent-soluble form.

Solid-Phase Extraction (SPE): SPE is a widely used technique for cleanup and concentration. For extracting acidic compounds from a liquid sample, an anion-exchange SPE cartridge can be used. Alternatively, a reversed-phase cartridge (e.g., C18) can be used to remove nonpolar interferences. nih.gov For instance, in the analysis of sulfites in food, a C18 SPE cartridge is used to remove lipophilic compounds from the sample extract. nih.gov

Extraction from Solid Samples: For solid matrices like food or soil, an initial extraction step is required. This often involves homogenizing the sample in a suitable solvent. nih.gov Sonication can be employed to enhance the extraction efficiency. fda.gov For samples containing sulfur, it is crucial to ensure they are thoroughly dried before certain types of analysis, as the presence of water can be problematic. ucdavis.edu

Derivatization during Extraction: In some methods, derivatization is integrated into the extraction process to stabilize the analyte. For example, when analyzing for sulfites, extraction with a formaldehyde (B43269) solution converts the unstable sulfite (B76179) into the more stable hydroxymethylsulfonate adduct, facilitating subsequent analysis. nih.govfda.gov A similar strategy could potentially be developed for this compound if stability is a concern.

A summary of sample preparation techniques is provided in Table 3.

TechniqueMatrix TypeDescription
Homogenization/Sonication Solid (e.g., food, tissue)The sample is blended or sonicated in a solvent to release the analyte into the liquid phase. nih.govfda.gov
Liquid-Liquid Extraction (LLE) Liquid (e.g., wastewater, broth)The analyte is partitioned from the aqueous sample into an immiscible organic solvent.
Solid-Phase Extraction (SPE) Liquid ExtractsThe extract is passed through a cartridge containing a solid adsorbent to either retain the analyte (for concentration) or retain interferences (for cleanup). nih.gov
Drying/Desiccation SolidSamples are thoroughly dried, often in an oven or desiccator, which is particularly important for sulfur analysis. ucdavis.edu

Role and Research Applications in Biological Systems and Pathways Non Clinical Focus

Investigation as a Metabolite or Intermediate in Biochemical Pathways

While direct studies on 3-methyl-3-(methylsulfanyl)butanoic acid are limited, extensive research on the analogous compound 3-mercapto-3-methylbutanoic acid and its derivatives provides significant insight into its likely role as a metabolite in microbial and mammalian systems. These sulfur-containing molecules are often potent odorants and their formation is a key area of investigation in food science and chemical ecology.

Microorganisms, particularly bacteria and yeasts, are instrumental in the transformation of non-volatile precursors into volatile sulfur compounds. The formation of the related compound, 3-mercapto-3-methylbutan-1-ol (MMB), in wine and passion fruit juice is attributed to microbial activity during fermentation. wikipedia.org This process involves the enzymatic cleavage of a non-volatile, sulfur-containing precursor.

The key enzymatic step is often a β-lyase cleavage, which breaks a carbon-sulfur bond to release the free thiol. wikipedia.org The synthesis of MMB in passion fruit juice, for instance, has been demonstrated through the action of bacterial extracts on sulfur-containing precursors present in the juice. wikipedia.org While the primary focus has been on the alcohol form (MMB), the metabolic pathways for the carbon skeleton are well-documented for the non-sulfur analog, 3-methylbutanoic acid. In bacteria such as Bacillus subtilis, 3-methylbutanoic acid is formed from the amino acid leucine (B10760876) via the Ehrlich pathway, which involves transamination, decarboxylation, and subsequent oxidation steps. It is plausible that a similar pathway, originating from a sulfur-containing amino acid or involving the modification of an intermediate, could lead to the formation of this compound.

Table 1: Examples of Microbial Species in Related Metabolic Transformations

Microbial GroupRelated Compound FormedPrecursor TypeReference
Yeasts (e.g., Saccharomyces cerevisiae)3-Mercapto-3-methylbutan-1-ol (in wine)Cysteine/Glutathione (B108866) Conjugates wikipedia.org
Bacteria (in passion fruit)3-Mercapto-3-methylbutan-1-olSulfur-containing precursors wikipedia.org
Bacillus subtilis3-Methylbutanoic AcidLeucine researchgate.net
Lactobacillus sanfranciscensis3-Methylbutanoic AcidLeucine researchgate.net

In mammalian systems, the biochemical fate of related sulfur compounds has been notably studied in felines. Domestic cats produce a related compound, felinine (B1672332), which degrades into 3-mercapto-3-methylbutan-1-ol (MMB), a key component of their territorial scent markings. wikipedia.org The production of felinine is testosterone-dependent and increases as a cat matures. wikipedia.org This demonstrates a specific mammalian biochemical pathway for the synthesis and degradation of a structurally similar tertiary thiol.

Furthermore, research has shown that enzymes present in human saliva can rapidly degrade volatile thiols like MMB, suggesting an enzymatic mechanism for their clearance in mammals. wikipedia.org This indicates that even if ingested or inhaled, these compounds are subject to metabolic processing.

The formation of 3-mercapto-3-methylbutanoic acid and its derivatives can be viewed as part of a larger biochemical sulfur cycle. In this cycle, non-volatile and non-odorous sulfur-containing amino acid conjugates act as stable storage and transport forms. Through specific enzymatic action, primarily from microbes, the volatile thiol is released, becoming a biologically active signaling molecule (e.g., flavor/aroma compound). This transformation from a stable precursor to a volatile metabolite is a critical link in the biogeochemical cycling of sulfur.

Biosynthesis Research of Related Compounds

Research into the biosynthesis of these sulfur compounds focuses on identifying the initial precursors and elucidating the enzymatic steps that lead to the final volatile molecule.

The direct precursors to volatile thiols like 3-mercapto-3-methylbutanoic acid are widely recognized as non-volatile cysteine or glutathione conjugates. In the context of wine, these precursors are formed in the grape and are later cleaved by yeast enzymes during fermentation. wikipedia.org The general pathway involves:

Formation of an unsaturated fatty acid or other electrophilic molecule.

Conjugation of this molecule with cysteine or glutathione.

Cleavage of the C-S bond by a microbial β-lyase to release the thiol.

In felines, the precursor for the related alcohol (MMB) is 3-methylbutanol-cysteinylglycine (3MBCG), which is converted to felinine before its ultimate degradation. wikipedia.org For the non-sulfur analog, 3-methylbutanoic acid, the amino acid leucine is the primary precursor, which is catabolized through α-ketoisocaproate. researchgate.net

Several key enzymes are involved in the biotransformation and synthesis of these compounds. The most critical are carbon-sulfur lyases, which are responsible for releasing the volatile thiol from its conjugated precursor.

Table 2: Key Enzymes in the Biotransformation of Related Compounds

EnzymeRoleBiological SystemReference
Carbon-Sulfur β-lyase Cleaves C-S bond in cysteine conjugates to release free thiol.Microbes (e.g., Yeast) wikipedia.org
Cauxin A carboxylesterase that converts 3-methylbutanol-cysteinylglycine (3MBCG) to felinine.Felines wikipedia.org
Aldehyde Dehydrogenase Oxidizes the corresponding aldehyde (3-methyl-3-sulfanylbutanal) to the carboxylic acid.General Metabolism (Bacteria) researchgate.net
Alcohol Dehydrogenase Interconverts the corresponding aldehyde and alcohol (3-mercapto-3-methylbutan-1-ol).General Metabolism (Bacteria) researchgate.net

The interconversion between the alcohol, aldehyde, and carboxylic acid forms is likely governed by common dehydrogenase enzymes, as seen in the metabolism of the non-sulfur analog, 3-methylbutanoic acid. researchgate.net

Use as a Research Probe in Biochemical Studies

Detailed searches for the application of This compound as a tool in biochemical research yielded no specific results.

Isotopic Labeling for Pathway Tracing

There is no available information in the scientific literature concerning the use of isotopically labeled This compound for the purpose of tracing metabolic or biochemical pathways. While isotopic labeling is a common technique in biochemistry to elucidate metabolic routes, its application to this specific compound has not been documented in the reviewed sources.

Enzyme Inhibition/Activation Studies in Vitro

No published in vitro studies describing the inhibitory or activatory effects of This compound on specific enzymes were found. Research into the interactions of this compound with enzymatic proteins appears to be a gap in the current scientific knowledge base.

Microbiological Research Impact (e.g., odorant precursor, microbial volatile organic compounds)

Investigations into the microbiological significance of This compound , either as a precursor to odorants or as a microbial volatile organic compound (mVOC), did not yield specific findings. The role of other, structurally similar compounds is more established. For instance, research has identified precursors for sulfury malodors in human sweat, but these are distinct molecules from This compound . Similarly, while 3-methylbutanoic acid (isovaleric acid) is a well-known mVOC with a characteristic cheesy or sweaty odor, research specifically identifying This compound as a significant microbial metabolite or odorant precursor is not available in the reviewed literature.

Environmental Fate and Degradation Research

Abiotic Degradation Pathways

Abiotic degradation, occurring without the intervention of living organisms, is anticipated to proceed through photodegradation, hydrolysis, and oxidation, primarily in aquatic environments.

Photodegradation, initiated by the absorption of light energy, is a likely contributor to the breakdown of 3-methyl-3-(methylsulfanyl)butanoic acid. This process can be influenced by various environmental factors and can proceed through several mechanisms.

For the carboxylic acid moiety, visible light-mediated direct decarboxylation, facilitated by natural photosensitizers like humic substances, can generate carbon-centered radicals. nih.govacs.org This process occurs under mild conditions and does not require pre-activation of the acid group. nih.gov The photodegradation of aliphatic carboxylic acids has been shown to be dependent on chain length and branching, with shorter-chain acids sometimes exhibiting faster degradation rates. researchgate.net

The methylsulfanyl (thioether) group is also susceptible to photooxidation. rsc.org This can occur through both direct and indirect photolysis. In the presence of photosensitizers, such as humic acids which are common in natural waters, thioethers can be oxidized to their corresponding sulfoxides and, subsequently, to sulfones. rsc.orgresearchgate.net These reactions often involve the formation of radical cations and superoxide (B77818) anions. rsc.org The rate and efficiency of thioether photooxidation can be influenced by the presence of photocatalysts like titanium dioxide (TiO2) and the specific wavelength of UV light. usm.edufrontiersin.org

Table 1: Predicted Photodegradation Reactions of this compound

ReactantPredicted Primary ProductsInfluencing Factors
This compound3-methyl-3-(methylsulfinyl)butanoic acid, 3-methyl-3-(methylsulfonyl)butanoic acid, CO2, and smaller organic fragmentsUV radiation, presence of photosensitizers (e.g., humic substances), photocatalysts (e.g., TiO2)

Data in this table is inferred from studies on analogous compounds.

In aquatic systems, hydrolysis and oxidation are key abiotic degradation pathways. The thioether linkage in this compound is generally stable to hydrolysis under neutral pH conditions. However, the oxidation of the sulfur atom is a more significant process.

Thioethers can be oxidized by various reactive oxygen species (ROS) present in the environment, such as hydroxyl radicals (•OH) and hydrogen peroxide (H2O2). While the reaction with H2O2 under near-physiological conditions can be slow, the presence of other oxidants like hypochlorite (B82951) can lead to rapid oxidation. nih.gov Manganese-mediated electrochemical oxidation has also been shown to selectively convert thioethers to sulfoxides using water as the oxygen source, a process that could be mimicked by naturally occurring manganese minerals. azolifesciences.com

Biotic Degradation Studies

Biotic degradation, mediated by microorganisms, is expected to be a primary route for the ultimate breakdown of this compound in soil and water.

The microbial degradation of this compound will likely involve two main lines of attack: the breakdown of the branched carbon chain and the transformation of the methylsulfanyl group.

The biodegradation of branched-chain carboxylic acids can be challenging for microorganisms. The presence of a tertiary carbon, as in this compound, can hinder the common microbial degradation pathway of β-oxidation. researchgate.netmdpi.com Studies on similarly structured compounds have shown that the degree of branching significantly affects the rate and extent of biodegradation. researchgate.netmdpi.com However, some anaerobic consortia have been shown to degrade carboxylic acids with tertiary carbons. usm.edu

Organosulfur compounds are known to be metabolized by a variety of microorganisms. nih.govnih.gov Bacteria capable of degrading organosulfur compounds often do so to acquire carbon or sulfur for their growth. The initial step in the microbial degradation of the methylsulfanyl group is likely to be oxidation to the sulfoxide (B87167) and then to the sulfone. These oxidized intermediates are generally more water-soluble and potentially more bioavailable for further degradation. Genera such as Pseudomonas, Burkholderia, and Sphingomonas have been implicated in the degradation of branched aromatic alkanoic acids. researchgate.netmdpi.com

Based on the degradation of analogous compounds, a plausible biotic degradation pathway for this compound can be proposed. The initial steps would likely involve the oxidation of the sulfur atom to form 3-methyl-3-(methylsulfinyl)butanoic acid and subsequently 3-methyl-3-(methylsulfonyl)butanoic acid.

Following the oxidation of the sulfur, or potentially in parallel, the carboxylic acid chain would be subject to breakdown. Given the hindrance of the tertiary carbon to β-oxidation, alternative pathways such as α-oxidation or initial cleavage of the molecule at the tertiary carbon might occur. Complete mineralization would result in the formation of carbon dioxide, water, and sulfate.

Table 2: Predicted Biotic Degradation Products of this compound

Initial CompoundPotential Intermediate ProductsFinal Mineralization Products
This compound3-methyl-3-(methylsulfinyl)butanoic acid, 3-methyl-3-(methylsulfonyl)butanoic acid, shorter-chain carboxylic acidsCarbon Dioxide (CO2), Water (H2O), Sulfate (SO4^2-)

Data in this table is inferred from studies on analogous compounds.

Environmental Monitoring Methodologies

The detection and quantification of this compound in environmental matrices like water and soil would likely require sophisticated analytical techniques due to its expected low concentrations and the complexity of these samples.

Chromatographic methods are the cornerstone for the analysis of such organic compounds. mdpi.com High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) would be a suitable technique for the analysis of this relatively polar and non-volatile carboxylic acid. mdpi.comosti.gov Gas Chromatography (GC) coupled with MS (GC-MS) could also be employed, likely after a derivatization step to convert the carboxylic acid to a more volatile ester, which would also improve its chromatographic behavior. mdpi.com

For the specific detection of the thiol-related functionality, derivatization with fluorescent labels followed by HPLC with fluorescence detection or mass spectrometry can provide high sensitivity and selectivity. researchgate.netnih.gov These methods are capable of detecting thiols and related compounds at nanomolar concentrations.

Table 3: Potential Analytical Methods for Environmental Monitoring

Analytical TechniqueSample TypeTarget Analyte/sKey Advantages
HPLC-MS/MSWater, Soil ExtractsThis compound and its oxidized metabolitesHigh sensitivity and selectivity for polar, non-volatile compounds.
GC-MS (with derivatization)Water, Soil ExtractsVolatilized derivatives of this compoundExcellent separation efficiency and structural identification capabilities.
HPLC with Fluorescence Detection (with derivatization)Water, Soil ExtractsThiol-containing degradation productsVery high sensitivity for specific functional groups.

This table presents potential methodologies based on the analysis of similar compound classes.

Bioaccumulation and Biodegradation Potential

The environmental fate of a chemical compound is determined by its persistence, mobility, and potential for uptake and breakdown by living organisms. For this compound, a comprehensive understanding of its bioaccumulation and biodegradation potential is crucial for assessing its environmental impact. While direct experimental data on this specific compound is limited, valuable insights can be drawn from research on structurally related molecules, including branched-chain carboxylic acids and organosulfur compounds.

Bioaccumulation Potential

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure (e.g., water, food, air) and accumulates in the organism at a concentration higher than that in the surrounding medium. The potential for a substance to bioaccumulate is often estimated using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.

Currently, there are no specific experimental or predicted BCF values available for this compound in scientific literature. However, its structural features—a relatively short, branched alkyl chain, a carboxylic acid group, and a thioether linkage—provide clues to its likely behavior.

The carboxylic acid group is ionizable at typical environmental pH levels. Ionized organic compounds generally have lower lipid solubility and, consequently, a lower potential to cross biological membranes and accumulate in fatty tissues compared to their neutral counterparts. Surfactants, for example, often have their bioaccumulation potential assessed via BCF, but this can be complex due to their metabolic potential and the influence of feeding regimes in experimental tests cefas.co.uk. While not a surfactant, the principle that ionizable functional groups can limit bioaccumulation is relevant.

Quantitative Structure-Activity Relationship (QSAR) models are often used to predict the bioaccumulation potential of organic chemicals based on their molecular structure sfu.camdpi.com. These models typically correlate properties like the octanol-water partition coefficient (Kow) with BCF. For this compound, the presence of both a hydrophilic carboxylic acid group and a more lipophilic thioether and branched alkyl structure would result in a moderate Kow value, suggesting a low to moderate bioaccumulation potential. Without specific QSAR modeling for this compound, this remains a qualitative assessment.

Table 1: Estimated Bioaccumulation Potential of this compound Based on Structural Analogs

Structural FeatureInfluence on BioaccumulationEstimated Potential
Carboxylic Acid GroupIncreases water solubility, potential for ionization, reduces lipid partitioning.Low
Branched Alkyl ChainMay slightly increase lipophilicity compared to a linear chain.Moderate
Thioether GroupContributes to lipophilicity.Moderate
Overall Compound Combination of hydrophilic and lipophilic moieties. Low to Moderate

Biodegradation Potential

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a key process in the removal of chemical substances from the environment. The biodegradability of a compound is influenced by its chemical structure, including the presence of functional groups and the degree of branching.

Research on mercaptocarboxylic acids and their esters has shown that these compounds are generally biodegradable, with some being readily biodegradable nih.gov. This suggests that the presence of both a thiol (or in this case, a thioether) and a carboxylic acid group does not inherently prevent microbial degradation. The sulfur atom can be a target for microbial metabolism, and various microorganisms in both marine and terrestrial environments are known to metabolize organic sulfur compounds frontiersin.org. In some cases, the presence of an additional carbon source can facilitate the biodegradation of organosulfur compounds in wastewater by promoting the growth of relevant microbial communities [].

However, the branching of the alkyl chain in this compound is a critical factor. Studies on the biodegradation of aromatic alkanoic naphthenic acids have demonstrated that the degree of alkyl side chain branching significantly affects the rate of degradation nih.gov. More highly branched isomers are transformed more slowly than their linear counterparts nih.gov. The degradation of n-butylphenylbutanoic acid, for instance, was complete within 49 days, while its branched isomers were transformed at a much slower rate nih.gov. The primary pathway for the breakdown of the carboxylic acid side chain is often beta-oxidation, a process that can be hindered by branching at the α or β carbon positions nih.gov.

Given that this compound has a quaternary carbon at the 3-position (β-position relative to the carboxyl group), this steric hindrance could potentially slow the rate of biodegradation compared to linear or less branched analogues.

Table 2: Estimated Biodegradation Potential of this compound Based on Structural Analogs

Structural FeatureInfluence on BiodegradationEstimated Potential
Carboxylic Acid GroupGenerally enhances biodegradability.High
Thioether LinkageOrganosulfur compounds are known to be metabolized by various microbes.Moderate to High
Branched Methyl GroupsSteric hindrance at the β-position can slow down enzymatic degradation (e.g., beta-oxidation).Low to Moderate
Overall Compound Susceptible to microbial attack but potentially limited by steric hindrance. Moderately Biodegradable

Industrial and Applied Research Perspectives Excluding Product Development/dosage

Role as a Chemical Synthon or Intermediate in Organic Synthesis

The dual functionality of 3-methyl-3-(methylsulfanyl)butanoic acid provides it with the versatility to act as a valuable building block in the synthesis of more complex molecules and specialty chemicals. The carboxylic acid group allows for classic reactions such as esterification, amidation, and reduction, while the thioether moiety can be involved in oxidation, alkylation, and metal coordination.

Building Block for Complex Molecules

As a synthon, this compound can be utilized in the construction of intricate molecular architectures. The carboxylic acid can serve as a handle for coupling with other molecules, while the tertiary carbon atom bearing the methyl and methylsulfanyl groups can introduce specific steric and electronic properties into the target molecule. For instance, related butanoic acid derivatives are used as key intermediates in the synthesis of pharmaceuticals. While direct examples for this compound are not extensively documented in publicly available research, its structural motifs suggest potential applications in the synthesis of biologically active compounds. The strategic placement of the sulfur atom could influence the pharmacokinetic properties of a drug molecule.

Precursor to Specialty Chemicals

The compound can also serve as a precursor for the synthesis of various specialty chemicals. For example, derivatives of butanoic acid are utilized in the development of agrochemicals, such as herbicides and pesticides. The presence of the sulfur atom in this compound could lead to novel biocidal activities. Furthermore, its ester derivatives, such as methyl 3-(methylthio)butanoate, are recognized as flavoring agents, suggesting a potential route to other flavor and fragrance compounds.

Potential Applications in Material Sciences Research

The presence of both a carboxylic acid and a thioether group makes this compound an interesting candidate for research in material sciences, particularly in the modification of polymers and the development of functional materials.

Polymer Chemistry Modifications

Thioether and carboxylic acid functionalities are known to be useful in polymer synthesis and modification. Thiol-ene and thiol-yne click reactions are atom-economical methods for creating sulfur-containing polymers. While these reactions typically involve thiols, the thioether in this compound could potentially be modified to participate in such polymerizations. More directly, the carboxylic acid group can be used to graft the molecule onto existing polymer backbones, thereby introducing the thioether functionality. This could enhance properties such as thermal stability, refractive index, and adhesion to metals. Patents exist for thioether polymers and functionalized polymers using protected thiols, indicating an active area of research where this compound could find application.

Functional Materials Development

Sulfur-containing polymers are investigated for a range of applications, including high refractive index materials and materials for the selective adsorption of metal ions. A German patent describes sulfur-containing unsaturated carboxylic acid ester compounds for producing optical components with high refractive indices. google.com The combination of the thioether and carboxylic acid groups in this compound could be leveraged to create functional materials with specific binding properties for heavy metals or for use in sensor applications.

Biotechnological Production for Research Reagents

The production of specialty chemicals through biotechnological routes is a growing field of interest due to its potential for sustainability and stereoselectivity. While specific pathways for the microbial production of this compound are not well-established, research into the biosynthesis of related sulfur-containing organic acids and butanoic acid derivatives provides a basis for future development.

Research has shown that various microorganisms can produce a wide array of volatile sulfur compounds and organic acids during fermentation. For example, some bacteria are known to produce 3-methylbutanoic acid from the degradation of leucine (B10760876). researchgate.net Furthermore, the enzymatic synthesis of co-oligomers of L-methionine and 2-hydroxy-4-(methylthio)butanoic acid using papain has been demonstrated, showcasing the potential of biocatalysts in forming molecules with thioether linkages. researchgate.netmst.edu The development of specific fermentation processes or enzymatic reactions could provide a more sustainable and selective method for producing this compound for use as a research reagent. This would be particularly valuable for studies requiring enantiomerically pure forms of the compound.

Analytical Standards Development

The establishment of analytical standards for this compound is a critical prerequisite for its accurate quantification and qualification in various research and industrial applications. The development of these standards ensures the reliability, consistency, and comparability of analytical results across different laboratories and over time. This process involves the synthesis and purification of a reference material, comprehensive characterization, and the validation of analytical methods.

A high-purity reference standard of this compound is the cornerstone of analytical standard development. This involves a robust synthesis process followed by rigorous purification techniques, such as preparative chromatography, to achieve a purity level suitable for use as a standard. The identity of the purified compound is unequivocally confirmed using a combination of spectroscopic techniques.

Method validation is a systematic process that demonstrates an analytical procedure is suitable for its intended purpose. researchgate.net For this compound, this would typically involve validating methods for purity assessment and quantification. The validation process assesses several key parameters to ensure the method's performance. researchgate.netiiste.org

A core component of analytical standards development is the creation of a detailed Certificate of Analysis (CoA) for the reference material. While a specific CoA for a commercial standard of this compound is not publicly available, a typical CoA would include the information outlined in the following table, based on standard industry practices for similar compounds.

Table 1: Representative Analytical Standard Data for this compound

Parameter Method Specification Hypothetical Result
Identity
Infrared (IR) Spectroscopy Attenuated Total Reflectance (ATR) Conforms to reference spectrum Conforms
¹H Nuclear Magnetic Resonance (NMR) 400 MHz, CDCl₃ Conforms to structure Conforms
¹³C Nuclear Magnetic Resonance (NMR) 100 MHz, CDCl₃ Conforms to structure Conforms
Mass Spectrometry (MS) Electrospray Ionization (ESI) Conforms to theoretical mass Conforms
Purity
Purity by HPLC High-Performance Liquid Chromatography (HPLC) with UV detection ≥ 98.0% 99.5%
Purity by qNMR Quantitative Nuclear Magnetic Resonance Report value 99.3%
Physical Properties
Appearance Visual Inspection Colorless to pale yellow liquid or solid Conforms
Molecular Formula - C₅H₁₀O₂S C₅H₁₀O₂S
Molecular Weight - 134.20 g/mol 134.20
Storage and Stability
Recommended Storage - Store at 2-8°C, protected from light and moisture -
Retest Date Stability Study 24 months from date of certification -

This table is a representation of typical data and does not reflect actual experimental results for a specific certified reference material.

The development and validation of analytical methods for this compound would follow established guidelines, such as those from the International Council for Harmonisation (ICH). chemmethod.com For instance, a stability-indicating High-Performance Liquid Chromatography (HPLC) method would be developed to separate the main compound from any potential impurities or degradation products. researchgate.netpensoft.net The validation of such a method would include assessing its specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. mdpi.com

Similarly, Gas Chromatography (GC) could be employed, particularly if the compound or its derivatives are volatile. iiste.org The validation for a GC method would encompass similar parameters to ensure its suitability for its intended analytical application. iiste.org The use of an internal standard, such as valeric acid in the analysis of butyric acid, can improve accuracy and precision by accounting for variations in sample preparation and injection. mdpi.com

The establishment of a certified reference material (CRM) for this compound would involve a more rigorous process, adhering to guidelines such as ISO 17034 and ISO Guide 35. nih.gov This would include homogeneity and stability studies to assign a certified value with its associated uncertainty. nih.gov The purity of a CRM is often determined using a mass balance approach, which involves the summation of all identified impurities and subtracting this from 100%. nih.gov

Future Research Directions and Unexplored Avenues

Advanced Synthetic Methodologies for Enhanced Efficiency

Current synthetic routes to the closely related compound, 3-mercapto-3-methylbutanoic acid, provide a foundational approach. One established method involves a multi-step sequence starting from ethyl acetate (B1210297) and acetone. wikipedia.org Future research should focus on developing more efficient and stereoselective synthetic pathways.

Key Research Objectives:

Catalytic Approaches: Exploration of transition-metal-catalyzed reactions, such as the hydrothiolation of 3,3-dimethylacrylic acid or its esters, could offer a more direct and atom-economical route.

Enantioselective Synthesis: The development of chiral catalysts or biocatalytic methods to produce enantiomerically pure forms of 3-methyl-3-(methylsulfanyl)butanoic acid is crucial for investigating its stereospecific biological activities.

Green Chemistry Principles: Future synthetic strategies should aim to incorporate principles of green chemistry, such as the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions. A potential biocatalytic route could involve the enzymatic hydrolysis of a corresponding nitrile or amide precursor. chemicalbook.com

Deeper Mechanistic Understanding of Key Reactions

The presence of both a nucleophilic thiol group and an electrophilic carbonyl carbon within the same molecule suggests a rich and complex reactivity profile. A deeper mechanistic understanding of its key reactions is essential for harnessing its full synthetic potential.

Areas for Mechanistic Investigation:

Intramolecular Cyclization: Under certain conditions, an intramolecular reaction between the thiol and carboxylic acid moieties could lead to the formation of a novel sulfur-containing lactone. Mechanistic studies, including computational modeling, could elucidate the feasibility and kinetics of this transformation.

Thiol-Ene "Click" Reactions: The thiol group can participate in highly efficient thiol-ene "click" reactions with various alkenes. Investigating the kinetics and regioselectivity of these reactions with different classes of alkenes will be crucial for its application in polymer and materials science.

Oxidation Chemistry: The tertiary thiol group is susceptible to oxidation, which could lead to the formation of disulfides, sulfinic acids, or sulfonic acids. A thorough investigation of its oxidation under various conditions will be important for understanding its stability and potential biological roles.

Comprehensive Elucidation of Biological Roles

While the specific biological functions of this compound are not well-documented, the known roles of other thiol-containing molecules provide a strong basis for future research. Thiols are known to play critical roles in various physiological processes. google.comnih.gov

Hypothesized Biological Activities:

Antioxidant Properties: The thiol group can act as a potent antioxidant by scavenging reactive oxygen species. researchgate.net Investigating the antioxidant capacity of this compound and its potential to protect cells from oxidative stress is a key area of interest.

Enzyme Inhibition: The molecule's structure could allow it to interact with the active sites of certain enzymes. Screening for inhibitory activity against various enzyme classes, such as proteases or metalloenzymes, could reveal potential therapeutic applications.

Flavor and Fragrance Precursor: Many sulfur-containing compounds are known for their distinct aromas and flavors in food and beverages. wikipedia.org Research into the sensory properties of this compound and its potential role as a precursor to volatile sulfur compounds is warranted.

Novel Analytical Tools for Trace Analysis

The development of sensitive and selective analytical methods is paramount for detecting and quantifying this compound in complex matrices, such as biological fluids or food samples.

Potential Analytical Strategies:

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC), coupled with mass spectrometry (MS), are powerful tools for the separation and identification of thiols. creative-proteomics.com The development of specific derivatization reagents that target the thiol group could enhance sensitivity and selectivity.

Spectroscopic Techniques: Spectrophotometric assays, utilizing reagents that produce a colored or fluorescent product upon reaction with the sulfhydryl group, could provide a simple and rapid method for quantification. creative-proteomics.com

Electrochemical Sensors: The electrochemical properties of the thiol group could be exploited for the development of sensitive and real-time sensors for its detection.

Exploration of New Industrial Research Applications

The unique combination of functional groups in this compound opens up possibilities for its use in a variety of industrial applications.

Potential Industrial Uses:

Polymer and Materials Science: As a monomer or cross-linking agent in the synthesis of novel polymers. Its thiol group can participate in thiol-ene polymerization, leading to materials with unique optical, mechanical, or thermal properties.

Pharmaceutical and Agrochemical Synthesis: As a building block for the synthesis of more complex molecules with potential therapeutic or pesticidal activities. The structural motifs present in this compound are found in some insecticides. google.com

Fragrance and Flavor Industry: As a precursor to or a component of fragrance and flavor formulations. Related thiol-containing compounds are known to contribute to meaty and fruity aromas. researchgate.net

Interdisciplinary Research with Emerging Fields

The versatility of this compound makes it an ideal candidate for interdisciplinary research, bridging chemistry with biology, materials science, and nanotechnology.

Future Interdisciplinary Directions:

Bioconjugation and Drug Delivery: The thiol group can be used to attach the molecule to proteins, peptides, or other biomolecules through thiol-ene or disulfide exchange reactions. This could be explored for the development of targeted drug delivery systems.

Self-Assembled Monolayers: The thiol group has a strong affinity for gold surfaces, allowing for the formation of self-assembled monolayers. This could be investigated for the development of novel biosensors or electronic devices.

Nanoparticle Functionalization: The molecule could be used to functionalize the surface of nanoparticles, imparting new properties and enabling their use in applications such as catalysis or bioimaging.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-3-(methylsulfanyl)butanoic acid, and how can reaction yields be maximized?

  • Methodological Answer : A plausible route involves thioether formation via nucleophilic substitution. For example, reacting 3-mercapto-3-methylbutanoic acid with methyl iodide under basic conditions (e.g., NaOH in ethanol) can introduce the methylsulfanyl group. Purification via recrystallization or reverse-phase HPLC is recommended to isolate the product . Alternative approaches include adapting prebiotic oligomerization conditions, where α-hydroxy acids with methylsulfanyl substituents are dehydrated at elevated temperatures (80°C) to form esters or anhydrides, followed by hydrolysis .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR can identify methylsulfanyl (δ\delta ~2.1 ppm for S–CH3_3) and carboxylic acid (δ\delta ~12 ppm) groups. Diastereomeric splitting may occur if chiral centers are present, requiring 2D NMR (e.g., COSY, HSQC) for resolution .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula. MS/MS fragmentation patterns (e.g., loss of COOH or SCH3_3 groups) aid in structural validation .
  • X-Ray Crystallography : For crystalline derivatives (e.g., salts or esters), SHELX software refines crystal structures to confirm stereochemistry and bond lengths .

Q. How can researchers address discrepancies in NMR data for diastereomers or tautomeric forms of this compound?

  • Methodological Answer : Use variable-temperature NMR to detect tautomerization (e.g., keto-enol equilibria). For diastereomers, chiral derivatization agents (e.g., Mosher’s acid) or enantioselective HPLC columns can resolve overlapping signals. Computational modeling (DFT calculations) predicts chemical shifts to cross-validate experimental data .

Advanced Research Questions

Q. What computational strategies are effective for predicting reaction mechanisms involving this compound?

  • Methodological Answer :

  • Retrosynthesis Planning : Tools like Reaxys or BKMS_METABOLIC databases identify feasible precursors and reaction pathways (e.g., Michael additions or thiol-ene reactions) .
  • Molecular Dynamics (MD) Simulations : Simulate solvent effects on reaction kinetics (e.g., polar aprotic solvents like DMF enhancing nucleophilicity).
  • DFT Calculations : Optimize transition states for key steps (e.g., methylsulfanyl group incorporation) using Gaussian or ORCA software .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., 300°C for sodium salts of related sulfonates ).
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 1–3 months. Monitor degradation via LC-MS; common products include sulfoxides (from oxidation) or decarboxylated derivatives .
  • Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; amber vials are recommended for light-sensitive samples .

Q. What advanced analytical techniques resolve challenges in quantifying trace impurities or enantiomeric excess?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol gradients to separate enantiomers.
  • ICP-MS : Quantify sulfur content to assess purity, leveraging the compound’s methylsulfanyl group.
  • Isotopic Labeling : 13^{13}C or 34^{34}S isotopes track metabolic or degradation pathways in biological studies .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in synthetic yields or spectroscopic data across studies?

  • Methodological Answer :

  • Reproducibility Checks : Verify solvent purity, reaction atmosphere (e.g., inert gas vs. air), and catalyst lot variability.
  • Meta-Analysis : Cross-reference datasets from SHELX-refined crystal structures and PubChem’s computational profiles to identify systematic errors.
  • Collaborative Validation : Share raw NMR/MS data via platforms like Zenodo for independent verification .

Methodological Resources

  • Structural Refinement : SHELX suite for crystallographic data .
  • Synthetic Databases : Reaxys and PubChem for reaction pathways .
  • Analytical Protocols : ASTM guidelines for purity assays and stability testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.